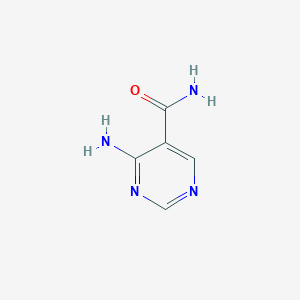

4-Aminopyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRPKQMNCPCVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355920 | |

| Record name | 4-aminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-51-0 | |

| Record name | 4-aminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminopyrimidine 5 Carboxamide and Its Analogs

Retrosynthetic Analysis and Established Synthetic Routes to 4-Aminopyrimidine-5-carboxamide

Retrosynthetic analysis of 4-aminopyrimidine-5-carboxamide reveals several logical disconnections to identify viable starting materials. The most common approach involves forming the pyrimidine (B1678525) ring from acyclic precursors. Key bond disconnections are typically made between N1-C2 and N3-C4, or N1-C6 and N3-C4, which points to a condensation strategy between a three-carbon (C4-C5-C6) component and a source for the N1-C2-N3 fragment, such as urea (B33335), thiourea, or guanidine (B92328).

One established route involves a multi-component reaction, a cornerstone of pyrimidine synthesis. ias.ac.in A common pathway starts with the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326) or cyanoacetamide, and urea or thiourea. ias.ac.in For instance, the reaction of a substituted benzaldehyde, urea/thiourea, and cyanoacetamide can yield the corresponding pyrimidine-5-carboxamide derivative directly. ias.ac.in An alternative, two-step process involves first synthesizing a pyrimidine-5-carbonitrile intermediate, which is subsequently hydrolyzed to the target carboxamide. ias.ac.in This hydrolysis is often achieved using strong acids like concentrated sulfuric acid. ias.ac.in These traditional methods, while effective, can sometimes require harsh conditions and long reaction times. ias.ac.in

Novel and Green Chemistry Approaches in 4-Aminopyrimidine-5-carboxamide Synthesis

In response to the limitations of traditional methods, a strong emphasis has been placed on developing greener and more efficient synthetic protocols. rasayanjournal.co.inmdpi.com These modern approaches aim to reduce waste, shorten reaction times, and utilize less hazardous materials, aligning with the principles of green chemistry. rasayanjournal.co.inmdpi.comresearchgate.net

Catalysts are pivotal in modern organic synthesis for enhancing reaction rates and selectivity. In pyrimidine synthesis, various catalysts have been employed to improve efficiency. For example, a one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been developed using ammonium (B1175870) chloride as an inexpensive and readily available catalyst under solvent-free conditions. ias.ac.in This method provides a simple, quick, and eco-friendly alternative to traditional acid- or base-catalyzed reactions. ias.ac.in Other research has demonstrated the use of iodine as a cost-effective, metal-free catalyst for the regioselective synthesis of related N-fused 5-imino-1,2,4-thiadiazole hybrids, highlighting the potential for mild, air-insensitive catalytic systems. mdpi.com

Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, offering significant rate enhancements and often leading to higher yields in shorter timeframes compared to conventional heating. rasayanjournal.co.inmdpi.com

Microwave-assisted synthesis, in particular, has been successfully applied to the production of various pyrimidine and related heterocyclic derivatives. mdpi.comrsc.org The process involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This technique has been used to synthesize 2-amino-4,6-diarylpyrimidine derivatives in a two-step process involving an initial aldol (B89426) condensation followed by a ring-closing condensation with guanidine hydrochloride, all under microwave irradiation. rsc.org Similarly, acetamide (B32628) derivatives have been synthesized efficiently using microwave heating, which dramatically reduced reaction times from hours to minutes. mdpi.com

Ultrasound-assisted synthesis also offers a green alternative by using acoustic cavitation to create localized high-pressure and high-temperature zones, accelerating chemical reactions. rasayanjournal.co.in While specific applications to 4-aminopyrimidine-5-carboxamide are less documented, its use in synthesizing related heterocycles like pyrimidines and their derivatives under greener conditions is well-established. rasayanjournal.co.innih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours mdpi.commdpi.com |

| Energy Source | External heating (oil bath, heating mantle) | Microwave radiation mdpi.com |

| Heating | Slow, non-uniform | Rapid, uniform mdpi.com |

| Yields | Often moderate | Often improved mdpi.comrsc.org |

| Environmental Impact | Higher energy consumption, potential for more byproducts | Reduced energy consumption, often cleaner reactions rasayanjournal.co.inmdpi.com |

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. researchgate.net This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety for hazardous reactions, and seamless scalability from laboratory to industrial production. nih.gov The improved mixing and heat transfer in microreactors can lead to higher yields and purity. nih.gov Although still an emerging area for this specific compound, the application of flow chemistry to the synthesis of various heterocyclic compounds, including pyrimidines, is growing rapidly, demonstrating its potential to make the production of active pharmaceutical ingredients more efficient and sustainable. nih.govnih.govresearchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of 4-Aminopyrimidine-5-carboxamide Derivatives

When synthesizing derivatives of 4-aminopyrimidine-5-carboxamide, controlling selectivity is paramount to achieving the desired molecular architecture.

Chemoselectivity involves differentiating between multiple reactive functional groups. For instance, in a molecule with both an amino group and a hydroxyl group, a reaction must be designed to target only one of these sites.

Regioselectivity pertains to the control of substituent placement on the pyrimidine ring. For example, during the cyclization step, reaction conditions can be tuned to favor the formation of one constitutional isomer over another. Iodine-catalyzed synthesis of thiadiazole hybrids has shown high regioselectivity. mdpi.com

Stereoselectivity , the control over the 3D arrangement of atoms, becomes critical when chiral centers are present in the substituents attached to the pyrimidine core.

The synthesis of a series of 4-aminopyrimidine-5-carboxaldehyde oxime derivatives serves as an example where selectivity is key. nih.gov In these syntheses, specific functional groups are introduced at defined positions on the pyrimidine ring to modulate biological activity, demonstrating the importance of controlled synthetic methods. nih.gov

Solid-Phase Synthesis and Combinatorial Chemistry for 4-Aminopyrimidine-5-carboxamide Libraries

Solid-phase synthesis and combinatorial chemistry are powerful strategies for accelerating the drug discovery process. crsubscription.comimperial.ac.uk These techniques enable the rapid generation of large collections, or "libraries," of structurally related compounds for high-throughput screening. ijpsr.com

In solid-phase organic synthesis (SPOS), a starting material is chemically anchored to an insoluble polymer bead (resin). springernature.com A series of chemical transformations are then performed on the attached molecule. A key advantage is that excess reagents and byproducts can be easily washed away after each step, simplifying purification. crsubscription.com Once the synthesis is complete, the final compound is cleaved from the solid support. springernature.com Different linkers can be used to attach the molecule to the resin, and their choice is critical as it dictates the conditions under which the final product is released. springernature.com

This methodology is ideally suited for combinatorial chemistry, where techniques like "mix and split" or parallel synthesis can be used to create thousands of distinct compounds. imperial.ac.uknih.gov For example, a core scaffold, such as a pyrimidine precursor, could be attached to the solid support. The resin beads could then be split into multiple portions, with each portion reacting with a different building block. This process can be repeated through several synthetic steps to generate a large and diverse library of 4-aminopyrimidine-5-carboxamide analogs. ijpsr.comnih.gov This approach significantly increases the efficiency of discovering new lead compounds for drug development. crsubscription.comijpsr.com

Optimization Strategies for Yield and Purity in Laboratory Synthesis

The efficient synthesis of 4-aminopyrimidine-5-carboxamide and its analogs is contingent upon the careful optimization of reaction conditions and purification protocols. Maximizing yield and ensuring high purity are critical for the subsequent application of these compounds in research and development. Optimization strategies typically focus on the precise control of reaction parameters, the choice of synthetic methodology, and the implementation of effective purification techniques.

Control of Reaction Parameters

The yield and purity of pyrimidine derivatives are highly sensitive to the conditions under which the reactions are performed. Specific parameters must be fine-tuned for each step of a synthetic sequence.

Temperature and Reaction Time: Temperature control is a critical factor. For instance, in multi-step syntheses of related compounds, nitrosation steps are often conducted at low temperatures (5–10 °C) for 1 to 5 hours to ensure stability and prevent side reactions. In contrast, later steps such as chlorination may require significantly higher temperatures (95–105 °C) for 3 to 10 hours to drive the reaction to completion. Similarly, formylation reactions have been optimized by warming to 50°C for extended periods, such as 18 hours, to achieve high yields of the desired aldehyde intermediate. arkat-usa.org An optimized protocol for the preparation of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde resulted in a 98% yield by heating to 50 °C for 30 minutes. arkat-usa.org

Stoichiometry and Reagent Addition: Precise control over the amount of each reagent is fundamental to maximizing the conversion of starting materials and minimizing the formation of by-products. The method of reagent addition can also be crucial; for example, the dropwise addition of a reagent over a period of several hours can help to control the reaction rate and temperature, leading to a cleaner reaction profile. researchgate.net

Catalysis: The use of catalysts can dramatically improve the efficiency and selectivity of certain reactions. In the synthesis of chloro-substituted pyrimidines, quaternary ammonium salts have been employed as phase-transfer catalysts during chlorination with phosphorus oxychloride. This catalytic approach enhances the efficiency of the chlorination step, which is a key transformation in building the pyrimidine core.

The following table summarizes key optimized reaction parameters from studies on related pyrimidine syntheses.

Table 1: Optimization of Reaction Parameters in Pyrimidine Synthesis

| Reaction Step | Parameter Optimized | Optimized Conditions | Reported Outcome | Source |

|---|---|---|---|---|

| Nitrosation | Temperature | 5–10 °C | Maximized yield, minimized by-products | |

| Reduction/Formylation | Temperature | Below 40 °C | Controlled reaction | |

| Chlorination | Temperature & Catalyst | 95–105 °C with quaternary ammonium salt | Improved efficiency and selectivity | |

| Formylation | Temperature & Time | 50 °C for 18 hours | 88% yield | arkat-usa.org |

Purification Strategies

Achieving high purity is as important as obtaining a high yield. The final purity of 4-aminopyrimidine-5-carboxamide and its analogs depends on effective work-up and purification procedures.

Work-up Procedures: After the reaction is complete, a carefully designed work-up procedure is necessary to remove excess reagents and inorganic salts. This often involves quenching the reaction mixture, for example, by pouring it into crushed ice, followed by neutralization with a base like sodium hydroxide (B78521) (NaOH). arkat-usa.org The resulting crude product can then be isolated by filtration. arkat-usa.org Further washing steps, for instance with brine, are used to remove water-soluble impurities. acs.org

Crystallization and Precipitation: Crystallization is a powerful technique for purifying solid compounds. An improved synthetic procedure for a precursor, 4-aminopyrimidine-5-carboxaldehyde, was noted for being easier and more efficient because the product conveniently precipitates from the reaction mixture. researchgate.net Recrystallization from a suitable solvent, such as ethanol (B145695) (EtOH), is a common final step to obtain a product of high purity. arkat-usa.org

Column Chromatography: For more challenging purifications where simple crystallization is insufficient, column chromatography is the method of choice. Flash column chromatography, in particular, is widely used. The choice of the stationary phase and the eluent system is critical for achieving good separation. For example, mixtures of diethyl ether in petroleum or ethyl acetate (B1210297) in petroleum ether have been successfully used to purify pyrimidine derivatives. acs.org

The table below outlines common purification techniques used for pyrimidine compounds.

Table 2: Purification Strategies for Pyrimidine Derivatives

| Purification Method | Specific Conditions / Eluent | Context / Compound Type | Source |

|---|---|---|---|

| Precipitation | Product precipitates from reaction mixture upon work-up | 4-Aminopyrimidine-5-carboxaldehyde | researchgate.net |

| Recrystallization | Ethanol (EtOH) | 7-Arylpyrido[2,3-d]pyrimidines | arkat-usa.org |

| Flash Column Chromatography | 20% diethyl ether in petroleum | tert-Butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate | acs.org |

By systematically optimizing these reaction and purification parameters, chemists can develop robust and scalable laboratory syntheses for 4-aminopyrimidine-5-carboxamide and its analogs, ensuring both high yields and the purity required for their intended applications.

Chemical Reactivity and Derivatization Studies of 4 Aminopyrimidine 5 Carboxamide

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution (SEAr). researchgate.net The presence of two ring nitrogen atoms deactivates the ring towards attack by electrophiles. However, the reactivity is significantly modulated by the substituents present.

In 4-aminopyrimidine-5-carboxamide, the C4-amino group is a powerful activating group with a positive mesomeric effect (+M), which donates electron density to the ring. Conversely, the C5-carboxamide group is a deactivating group with a negative mesomeric effect (-M), withdrawing electron density. The amino group directs electrophiles to the ortho and para positions. byjus.com In this molecule, the C5-position is ortho to the amino group, and the C6-position is para to one ring nitrogen and ortho to the other, but also meta to the amino group.

The net effect is that the C5-position is sterically hindered and electronically deactivated by the adjacent carboxamide group. The C6-position is the most likely site for electrophilic attack, being activated by the C4-amino group. However, direct electrophilic substitution on the 4-aminopyrimidine (B60600) core remains challenging. For instance, reactions of 4-aminopyridine (B3432731) with halogens like ICl and Br₂ can lead to complex outcomes, including the formation of charge-transfer complexes, ionic species, or protonation followed by bromination-dimerization, rather than simple substitution. acs.org

In some activated pyrimidine systems, electrophilic substitution is possible. For example, the presence of two or three activating groups can facilitate the introduction of an electrophile at the C5 position. researchgate.net However, for substrates like 4-aminopyrimidine-5-carboxamide, reactions with nitrosating agents have been shown to result in N-nitrosation of the exocyclic amino group rather than C-nitrosation at the ring. researchgate.net This highlights that the amino group itself is often more reactive towards electrophiles than the electron-deficient pyrimidine ring.

Nucleophilic Additions and Substitutions at Carbonyl and Amino Centers

The chemical nature of 4-aminopyrimidine-5-carboxamide provides two primary centers for nucleophilic reactions: the exocyclic amino group and the carbonyl carbon of the carboxamide.

Reactions at the Amino Center: The C4-amino group behaves as a typical nucleophile and readily reacts with various electrophiles.

Acylation: The amino group can be acylated using agents like acetic anhydride (B1165640) or aroyl halides. publish.csiro.aursc.orgacs.org Studies on aminopyridines, a related class of compounds, show that acetylation can occur directly at the exocyclic amino nitrogen. publish.csiro.au In the case of 4-aminopyridine, the reaction can also proceed via an N-acetylpyridinium intermediate, which then rearranges. publish.csiro.au The presence of substituents on the ring can influence the reaction pathway.

Alkylation: Alkylation of the amino group is also feasible, though it can be complicated by the potential for alkylation at the ring nitrogens and over-alkylation to form secondary and tertiary amines or even quaternary salts. youtube.com To achieve selective N-alkylation, methods often involve protecting the amino group (e.g., as a Boc-carbamate) before alkylation, followed by deprotection. researchgate.net Catalytic methods using heterogeneous catalysts have also been developed for the N-alkylation of aminopyridines with alcohols. google.com

Reactions at the Carbonyl Center: The carbonyl group of the carboxamide is generally a weak electrophile. Direct nucleophilic addition to the amide carbonyl is less common without prior activation.

Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a suitable leaving group for SNAr, related pyrimidines bearing halogens or other leaving groups at positions 2, 4, or 6 are highly susceptible to nucleophilic attack. For example, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the chloro groups are readily displaced by amines or alkoxides. mdpi.com The regioselectivity of these substitutions is a key aspect of pyrimidine chemistry. rsc.orgnih.gov These studies underscore the potential for derivatization if a leaving group were present on the 4-aminopyrimidine-5-carboxamide scaffold.

Functionalization of the Carboxamide Moiety

The carboxamide group at the C5-position is a versatile functional handle that can be transformed into several other important groups, enabling further diversification of the molecular scaffold.

Dehydration to Nitriles: One of the most common transformations of a primary amide is its dehydration to the corresponding nitrile. This is a crucial reaction as the nitrile group itself is a versatile precursor for other functionalities. A wide array of dehydrating agents can be employed, ranging from classic strong reagents like phosphorus pentoxide (P₂O₅) and titanium tetrachloride (TiCl₄) to milder, modern catalytic systems. nih.govrsc.orgresearchgate.net Recent methods utilize reagents like oxalyl chloride/triphenylphosphine oxide, which can complete the dehydration in minutes at low catalyst loadings. researchgate.netorganic-chemistry.org

Reduction to Amines: The carboxamide can be reduced to a primary amine (aminomethyl group). The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) or other strong hydride donors. This reaction converts the C5-substituent into a flexible aminomethyl linker, which can be valuable for structure-activity relationship studies.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 4-aminopyrimidine-5-carboxylic acid. This acid is a valuable intermediate in its own right, for instance, serving as a precursor for esterification or for further coupling reactions.

Table 1: Key Transformations of the Carboxamide Group

| Transformation | Product Functional Group | Typical Reagents |

| Dehydration | Nitrile (-CN) | P₂O₅, POCl₃, SOCl₂, (COCl)₂/PPh₃O |

| Reduction | Amine (-CH₂NH₂) | LiAlH₄, BH₃·THF |

| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat |

Heterocyclic Annulation Reactions Involving 4-Aminopyrimidine-5-carboxamide

The ortho-disposed amino and carboxamide groups make 4-aminopyrimidine-5-carboxamide an ideal substrate for annulation reactions, where a new ring is fused onto the pyrimidine core. This strategy is widely used to construct bicyclic and polycyclic heterocyclic systems, many of which are of medicinal interest. A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.netresearchgate.net

This bicyclic system is formed by reacting a 4-amino-5-substituted pyrimidine with a reagent that provides the one or more atoms needed to close the second pyrimidine ring. The nature of the C5-substituent (carboxamide, nitrile, ester) and the cyclizing agent determines the final structure of the fused ring.

For example, treatment of 4-aminopyrimidine derivatives with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an intermediate that cyclizes upon reaction with an amine, often involving a Dimroth rearrangement, to yield substituted pyrimido[4,5-d]pyrimidines. nih.gov Similarly, multicomponent reactions involving a 6-aminouracil (B15529) (a tautomer of a 4-hydroxypyrimidine), an aldehyde, and an amine can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. researchgate.netsharif.edu

Table 2: Examples of Pyrimido[4,5-d]pyrimidine Synthesis from Pyrimidine Precursors

| Pyrimidine Starting Material | Reagent(s) | Product Type | Reference(s) |

| 4-Amino-2-(methylsulfinyl)-5-cyanopyrimidine | Various anilines, followed by Dimroth rearrangement | 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | nih.gov |

| 4-Amino-5-cyanopyrimidine derivative | N-Phenylbenzamidine | 2,7-Diphenyl-N-phenylpyrimido[4,5-d]pyrimidin-4-amine | mdpi.com |

| 6-Amino-1,3-dimethyluracil | Aldehydes, Primary amines | Substituted pyrimido[4,5-d]pyrimidindiones | researchgate.net |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic acid, Thiourea | Substituted pyrimido[4,5-d]pyrimidines | researchgate.net |

Prodrug and Pro-Tide Strategies for 4-Aminopyrimidine-5-carboxamide Derivatives

Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, limited bioavailability, or lack of targeting. nih.gov For a molecule like 4-aminopyrimidine-5-carboxamide, both the amino and carboxamide groups can be chemically modified to create prodrugs.

Strategies for the Amino Group: The primary amino group is a common target for prodrug design.

Amide/Carbamate Formation: The amine can be converted into an amide or a carbamate. For example, forming an amide with an amino acid can leverage amino acid transporters for improved cellular uptake. nih.gov Valine esters, in particular, have been successfully used to improve the oral bioavailability of nucleoside analogs. nih.gov

Azo-Linkages: For aromatic amines, azo-linkages have been employed to create colon-specific prodrugs, where the azo bond is cleaved by reductases in the gut microbiota. nih.gov

Schiff Bases (Imines): Formation of a Schiff base can create a prodrug that is hydrolyzed under physiological conditions to release the parent amine.

Strategies for the Carboxamide Group: The carboxamide moiety is generally stable, but can also be targeted for prodrug synthesis.

N-Acyl or N-Acyloxyalkyl Derivatives: The amide nitrogen can be functionalized to form N-acyl or N-acyloxyalkyl derivatives. These can be designed to be cleaved by esterases, releasing the parent amide.

"Trimethyl Lock" and Related Systems: Advanced prodrug systems, such as those based on the "trimethyl lock" or coumarin (B35378) lactonization, can be designed to release amide-containing drugs through an intramolecular cyclization mechanism triggered by a specific physiological condition or enzyme. nih.gov

Pro-Tide Strategy: For nucleoside or nucleotide mimetics, the pro-tide approach is a powerful strategy to deliver the monophosphate form of the drug into cells, bypassing the often inefficient initial phosphorylation step. While 4-aminopyrimidine-5-carboxamide is not a nucleoside itself, if incorporated into such a structure, its functional groups could be modified alongside the phosphate (B84403) group to optimize delivery and activation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 4 Aminopyrimidine 5 Carboxamide Analogs

Design Principles for Systematic Structural Modifications of 4-Aminopyrimidine-5-carboxamide

The design of analogs of 4-aminopyrimidine-5-carboxamide is often guided by established medicinal chemistry principles. A common strategy involves the systematic modification of different substituents attached to the core pyrimidine (B1678525) ring to probe their influence on biological activity. nih.govacs.org These modifications are typically categorized based on the position of substitution on the pyrimidine ring, for instance, at the R1, R2, and R3 positions. nih.govacs.org

A key design principle is the exploration of various amine, heteroaromatic, and phenolic nucleophiles to substitute at specific positions, such as the more electrophilic 4-chloro position of a dichloropyrimidine precursor. nih.govacs.org This allows for the introduction of a diverse range of chemical functionalities, leading to a library of analogs with varied steric, electronic, and lipophilic properties. nih.govacs.org

Another important design consideration is conformational restriction. For example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine has been shown to increase inhibitory potency, suggesting that a constrained conformation is favorable for binding to the target. nih.govacs.org This principle of reducing conformational flexibility can lead to a more favorable entropy of binding and improved biological activity.

Furthermore, the synthesis of these analogs often starts from readily available precursors like orotic acid, which can be converted to key intermediates such as acyl chlorides. nih.govacs.org This synthetic accessibility allows for the efficient generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The selection of primary amines for the formation of amides is another critical aspect of the design process, enabling the exploration of a wide range of substituents at the carboxamide moiety. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in understanding the structural requirements for a desired biological effect and in predicting the activity of newly designed molecules. nih.gov

In the context of 4-aminopyrimidine-5-carboxamide analogs, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govrsc.org These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity. nih.govrsc.org For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are structurally related to 4-aminopyrimidine-5-carboxamides, revealed the importance of specific steric and electrostatic interactions for their inhibitory activity against Histone Lysine Specific Demethylase 1 (LSD1). rsc.org

The statistical robustness and predictive power of QSAR models are assessed through various validation techniques, including the calculation of q², r², and predictive r² (r²pred) values. nih.govnih.gov A high q² value from cross-validation indicates good internal predictivity, while a high r²pred value for an external test set confirms the model's ability to accurately predict the activity of new compounds. nih.govnih.gov

The insights gained from QSAR models can guide the design of more potent inhibitors. For example, if a model indicates that a bulky, electron-donating group at a specific position enhances activity, medicinal chemists can synthesize new analogs incorporating these features. nih.gov

Pharmacophore Elucidation and Ligand-Based Drug Design (LBDD) Approaches

Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds or for guiding the design of new molecules with improved affinity.

For derivatives of 4-aminopyrimidine (B60600), pharmacophore models can be developed based on a set of known active compounds. These models help to understand the key interaction points with the target protein. For instance, in the development of pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a key finding was that while modifications at the R1 position did not significantly improve activity, suggesting it binds in a shallow lipophilic pocket, changes at other positions were critical. acs.org

Ligand-based design strategies also led to the synthesis of 5-arylthieno[2,3-d]pyrimidines, which are bioisosteres of purines. nih.gov The thienopyrimidine scaffold is a key element in creating new derivatives with predefined properties. nih.gov The design of these compounds often involves structural optimization based on known inhibitors of targets like protein kinases. nih.gov

Computational and Experimental Approaches to Structure-Property Relationships Relevant to Biological Activity

Understanding the relationship between a molecule's structure and its physicochemical properties (Structure-Property Relationship, SPR) is crucial for drug development, as these properties significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov It provides insights into the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, docking studies of pyrimidinylimino-thiazolidin-4-one hybrids have helped to elucidate their potential binding modes with protein targets. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time. rsc.org This can reveal crucial information about the flexibility of the binding pocket and the role of specific residues in ligand binding. rsc.org

ADME Prediction: Computational models are used to predict various ADME properties, such as lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes. mdpi.com For instance, the predicted ADME results for pyrimidinylimino-thiazolidin-4-one hybrids indicated that they possess generally favorable pharmacokinetic properties. researchgate.net

Experimental Approaches:

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule, which is invaluable for understanding its conformation and for validating computational models. nih.gov

In Vitro Assays: A variety of experimental assays are used to determine key physicochemical properties. For example, cytotoxicity assays are used to assess the effect of compounds on cell viability, while assays measuring inhibition of specific enzymes, such as CYP3A4, provide information about potential drug-drug interactions. mdpi.com The aqueous solubility of a compound is another critical experimental parameter that is frequently measured. mdpi.com

By combining these computational and experimental approaches, researchers can build a comprehensive understanding of the structure-property relationships of 4-aminopyrimidine-5-carboxamide analogs, which is essential for the rational design of new drug candidates with improved efficacy and safety profiles.

Biological Target Identification and Mechanistic Elucidation of 4 Aminopyrimidine 5 Carboxamide

Enzyme Inhibition and Activation Studies

Derivatives of 4-aminopyrimidine-5-carboxamide have been identified as potent inhibitors of specific enzymes, most notably those involved in inflammatory and immune signaling pathways.

The primary target identified for derivatives of 4-aminopyrimidine-5-carboxamide is the Signal Transducer and Activator of Transcription 6 (STAT6). patsnap.comresearchgate.net STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which regulates the T helper 2 (Th2) cell immune response. patsnap.comresearchgate.net While STAT6 itself is a transcription factor, its activation is critically dependent on the enzymatic activity of Janus kinases (JAKs). By inhibiting the STAT6 signaling cascade, these compounds effectively modulate downstream cellular processes. sci-hub.boxnih.gov

Specific derivatives have been developed and tested for their STAT6 inhibitory activity:

4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) : A potent STAT6 inhibitor. patsnap.com

2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (YM-341619) : Another powerful inhibitor of STAT6. researchgate.net

Research into related pyrimidine (B1678525) structures suggests a broader potential for enzyme inhibition. For instance, some pyrrolopyrimidine derivatives, which share a core structural motif, have been evaluated for their ability to inhibit cholinesterases. researchgate.net Additionally, certain substituted pyrimidine derivatives have been noted as inhibitors of tyrosine-specific protein kinases, while showing no effect on 5'-nucleotidase. researchgate.net

The inhibitory effects of 4-aminopyrimidine-5-carboxamide derivatives on STAT6 signaling have been quantified through kinetic studies. These studies reveal high-affinity binding and potent inhibition at nanomolar concentrations.

The mechanism of inhibition primarily involves the disruption of the IL-4/IL-13 signaling pathway. sci-hub.boxnih.gov These derivatives are thought to block the recruitment of STAT6 to phosphotyrosine residues on the IL-4 or IL-13 receptors, which in turn prevents the subsequent phosphorylation of STAT6 at the Tyr641 residue. researchgate.net This action effectively halts the dimerization and nuclear translocation of STAT6, thereby preventing the transcription of target genes. nih.gov For example, the derivative AS1517499 was found to inhibit IL-4-induced Th2 differentiation of mouse spleen T cells without affecting Th1 differentiation. patsnap.comresearchgate.net

Table 1: Kinetic Data for 4-Aminopyrimidine-5-carboxamide Derivatives as STAT6 Inhibitors

| Compound | Target | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| YM-341619 | STAT6 Inhibition | 0.70 | nih.govresearchgate.net |

| AS1517499 | STAT6 Inhibition | 21 | patsnap.com |

| YM-341619 | IL-4-induced Th2 Differentiation | 0.28 | researchgate.net |

| AS1517499 | IL-4-induced Th2 Differentiation | 2.3 | patsnap.com |

Receptor Binding and Modulation Studies

Investigations have also explored the interaction of 4-aminopyrimidine-5-carboxamide and its derivatives with various classes of receptors, including GPCRs, nuclear receptors, and ion channels.

The direct interaction of 4-aminopyrimidine-5-carboxamide with G Protein-Coupled Receptors (GPCRs) is not extensively documented. However, an indirect link has been suggested through studies on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. google.com The activation of TRPA1 can be modulated by GPCRs through second-messenger signaling cascades, and patent literature lists 4-aminopyrimidine-5-carboxamide in the context of developing TRPA1 antagonists. google.com

The mechanism of STAT6 inhibition by 4-aminopyrimidine-5-carboxamide derivatives involves interactions within the nucleus that are related to nuclear receptors and their coactivators. The transcriptional activity of STAT6 is dependent on the recruitment of coactivators such as p300/CBP. sci-hub.box Furthermore, research has shown that STAT6 plays a role in promoting the transcriptional activity of the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ), which is involved in macrophage polarization. sci-hub.box By inhibiting STAT6, these compounds can interfere with the formation of transcriptional complexes involving nuclear receptors and their coactivators. sci-hub.box

There is emerging evidence that derivatives of 4-aminopyrimidine-5-carboxamide may modulate the activity of ion channels.

Transient Receptor Potential Ankyrin 1 (TRPA1): As mentioned, 4-aminopyrimidine-5-carboxamide has been identified in patent filings related to new antagonists for the TRPA1 channel, a non-selective cation channel involved in sensory signaling. google.comgoogle.com

Neuronal Sodium Channels: In the solid-phase synthesis of a library of pyrimidine derivatives, 4-aminopyrimidine-5-carboxamide was used as a precursor to create compounds that were subsequently evaluated as inhibitors of neuronal sodium channels. researchgate.net

Protein-Protein Interaction Modulation by 4-Aminopyrimidine-5-carboxamide

The therapeutic efficacy of many small molecules lies in their ability to modulate protein-protein interactions (PPIs), which are fundamental to virtually all cellular processes. Derivatives of 4-aminopyrimidine-5-carboxamide have been identified as potent modulators of the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway, primarily through the disruption of key PPIs. sci-hub.boxresearchgate.netnih.gov

Upon activation by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), STAT6 proteins undergo phosphorylation, which triggers their dimerization. nih.govbiosynth.com This dimerization is a critical PPI that enables the translocation of the STAT6 dimer into the nucleus, where it binds to DNA and regulates the transcription of target genes. sci-hub.boxbiosynth.com Research has shown that certain inhibitors can prevent the STAT6 dimer from assuming its active configuration by directly binding to the protein. researchgate.net This interference with the dimerization process is a key mechanism of PPI modulation.

One notable derivative of 4-aminopyrimidine-5-carboxamide, YM-341619, has demonstrated potent inhibitory activity against STAT6. sci-hub.boxnih.gov While the precise binding interactions are a subject of ongoing research, the inhibitory action of such compounds is believed to disrupt the formation of the functional STAT6 dimer, thereby blocking its downstream signaling functions. The ability to interfere with this specific PPI highlights the potential of the 4-aminopyrimidine-5-carboxamide scaffold in developing targeted therapeutics.

| Compound Class | Target Protein | Modulated Interaction |

| 4-Aminopyrimidine-5-carboxamide derivatives | STAT6 | STAT6 Dimerization |

Investigations into Cellular Signaling Pathways and Cascade Interventions

The modulation of PPIs by 4-aminopyrimidine-5-carboxamide derivatives has direct consequences on cellular signaling pathways. The primary pathway implicated is the IL-4/STAT6 signaling cascade, which plays a crucial role in the immune system, particularly in regulating T helper type 2 (Th2) cell responses associated with allergic and inflammatory conditions. researchgate.netnih.gov

The IL-4/STAT6 pathway is initiated when IL-4 or IL-13 binds to their respective receptors on the cell surface. This binding event activates Janus kinases (JAKs), which in turn phosphorylate STAT6. As previously discussed, phosphorylated STAT6 dimerizes and translocates to the nucleus to initiate the transcription of genes involved in allergic inflammation, such as those responsible for mucus production and eosinophil recruitment. nih.govbiosynth.com

Derivatives of 4-aminopyrimidine-5-carboxamide act as inhibitors of this pathway. By preventing the proper functioning of STAT6, these compounds effectively block the entire downstream signaling cascade. For instance, the inhibition of STAT6 has been shown to suppress the differentiation of T cells into Th2 cells. researchgate.net This intervention at a critical node of the signaling pathway underscores the therapeutic potential of this class of compounds for diseases driven by aberrant STAT6 activity, such as asthma and other atopic conditions. researchgate.netnih.gov

| Compound Derivative | Target Pathway | Mechanism of Intervention |

| YM-341619 | IL-4/STAT6 Signaling | Inhibition of STAT6 phosphorylation/dimerization |

| AS1810722 | IL-4/STAT6 Signaling | Inhibition of STAT6 activity |

Proteomic and Metabolomic Approaches for Target Deconvolution

The precise identification of the molecular targets of a small molecule, often referred to as target deconvolution, is a critical step in drug discovery and development. Modern systems biology approaches, such as proteomics and metabolomics, offer powerful tools for this purpose.

Proteomic strategies, including affinity-based pull-down assays coupled with mass spectrometry, can be employed to identify the direct binding partners of a compound within the cellular proteome. Similarly, metabolomic analyses can reveal changes in the cellular metabolic landscape upon treatment with a compound, providing clues about the pathways and enzymes it may be affecting.

However, based on publicly available scientific literature, there is a notable lack of specific studies employing proteomic or metabolomic approaches for the target deconvolution of 4-aminopyrimidine-5-carboxamide itself. While the biological target for some of its derivatives has been identified through other means, comprehensive proteomic and metabolomic profiling to elucidate the full spectrum of its interactions and off-target effects remains an area for future investigation. Such studies would be invaluable in further characterizing the mechanism of action of this compound and its derivatives, and in identifying potential new therapeutic applications.

Preclinical Pharmacological Activity Assessment of 4 Aminopyrimidine 5 Carboxamide Derivatives

In Vitro Efficacy Studies Across Various Disease Models

Cell-Based Assays (e.g., Proliferation, Apoptosis, Migration)

Cell-based assays are fundamental in determining the therapeutic potential of 4-aminopyrimidine-5-carboxamide derivatives. These assays measure cellular responses such as proliferation, programmed cell death (apoptosis), and cell movement (migration).

Proliferation: The antiproliferative effects of these derivatives are commonly evaluated using the MTT assay. For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated significant and selective inhibition of cell proliferation against various tumor cell lines. nih.gov Notably, compounds 12, 14, and 4 showed potent activity against the K-562 leukemia cell line, while compound 10 was most effective against HCT-116 colon cancer cells. nih.gov Similarly, 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) was found to significantly inhibit the proliferation of all tested cancer cell lines by arresting the cell cycle in the S-phase. nih.gov This was associated with an increased expression of key cell cycle regulators like p21, p27, and p53. nih.gov Hybrids of 2,4-diaminopyrimidine (B92962) and arylthiazole have also been optimized for their anti-proliferative properties against breast cancer cell lines, including the triple-negative MDA-MB-231 line. nih.gov Thiazole-5-carboxamide derivatives have shown inhibitory activity against the A-549 lung cancer cell line. mdpi.com

Apoptosis: Derivatives of 4-aminopyrimidine (B60600) have been shown to induce apoptosis in cancer cells. Aminopyrimidine derivatives designed as EGFR inhibitors effectively promote apoptosis. nih.gov The inhibition of cellular proliferation by compounds like AICAR is linked to the induction of proteins p21, p27, and p53, which are critical for cell cycle arrest and can lead to apoptosis. nih.gov

Migration: The ability of cancer cells to migrate is crucial for metastasis. Studies have shown that certain 4-aminopyrimidine derivatives can inhibit this process. For example, a potent aminopyrimidine derivative, A12, was found to effectively inhibit the migration of H1975 cancer cells. nih.gov Furthermore, hybrids of 2,4-diaminopyrimidine and arylthiazole that demonstrated strong antiproliferative effects also exhibited excellent inhibitory activities against the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov

Biochemical Assays

Biochemical assays are employed to understand the specific molecular targets through which 4-aminopyrimidine-5-carboxamide derivatives exert their effects. These assays often measure the inhibition of key enzymes involved in disease progression.

Kinase Inhibition: A primary mechanism of action for many of these derivatives is the inhibition of protein kinases.

EGFR and VEGFR: Several 4-amino-thienopyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov A novel 4-aminopyrimidine-5-carboxaldehyde oxime scaffold showed inhibitory activity against VEGFR-2 kinase. nih.gov A series of aminopyrimidine derivatives with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) side chain were designed as inhibitors for the drug-resistant EGFRL858R/T790M mutant. nih.gov The most promising compound, A12, displayed an IC50 value of 4.0 nM against this mutant kinase. nih.gov

Aurora Kinases: Potent thienopyrimidine derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. nih.gov The two most active compounds against Aurora B kinase demonstrated IC50 values of 0.2 and 3.8 nM. nih.gov

Salt-Inducible Kinases (SIKs): Pyrimidine-5-carboxamide derivatives have been developed as novel inhibitors of SIKs, which are crucial regulators of inflammation. nih.gov Compound 8h, derived from the SIKs inhibitor HG-9-91-01, showed favorable activity and selectivity for SIK1/2. nih.gov

Bumped-Kinase Inhibitors (BKIs): Selective 5-aminopyrazole-4-carboxamide-based BKIs have been shown to be effective against Cryptosporidium parvum by targeting its calcium-dependent protein kinase 1 (CpCDPK1). nih.gov

Antimicrobial Activity Studies

Derivatives of 4-aminopyrimidine-5-carboxamide have been evaluated for their ability to combat microbial infections, including those caused by bacteria and fungi.

Antibacterial Activity: Newly synthesized pyrimidine (B1678525) and pyrimidopyrimidine derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.gov Several compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b, showed excellent antimicrobial activities when compared to the reference drug ampicillin. nih.gov A series of 4-Amino-pyrimidine-5-carbonitrile derivatives were also assessed for their antibacterial qualities. jneonatalsurg.com In another study, 5-aminoimidazole 4-carboxamidrazones displayed fair to moderate activity against S. aureus and E. coli. nih.gov The modification of 4,5-disubstituted aminoglycoside antibiotics at the 5”-position, including the introduction of an amino group, has been explored to overcome enzymatic inactivation by bacteria, with some derivatives retaining strong, parent-like antibacterial activity. nih.gov

Antifungal Activity: The same series of novel pyrimidine and pyrimidopyrimidine derivatives were tested against fungal species Candida albicans and Aspergillus flavus, with several compounds showing significant activity compared to the standard drug clotrimazole. nih.gov Notably, 5-aminoimidazole 4-carboxamidrazones were active against several Candida species, with three lead compounds strongly inhibiting the growth of C. krusei and Cryptococcus neoformans. nih.gov

Table 1: Antimicrobial Activity of 4-Aminopyrimidine-5-carboxamide and Related Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Pyrimidine & Pyrimidopyrimidines (e.g., 3b, 10b) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Exhibited excellent antimicrobial activities compared to reference drugs. | nih.gov |

| 5-Aminoimidazole 4-carboxamidrazones | S. aureus, E. coli, Candida sp., C. neoformans | Fair to moderate antibacterial activity; potent activity against Candida and C. neoformans. | nih.gov |

| 4-Amino-pyrimidine-5-carbonitriles | Bacteria | Evaluated for antibacterial properties. | jneonatalsurg.com |

| 5"-Amino-5"-deoxybutirosin | Various bacterial strains | Retained the full spectrum of antibacterial activity compared to the parent compound. | nih.gov |

Antiviral Activity Studies

The structural framework of 4-aminopyrimidine-5-carboxamide is present in various agents with significant antiviral properties.

Broad-Spectrum Activity: 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), a related imidazole (B134444) carboxamide, has demonstrated broad-spectrum antiviral activity, proving to be 10- to 100-fold more potent than ribavirin. nih.gov Its activity is particularly high against poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses (influenza), and paramyxoviruses. nih.gov

Coronaviruses: A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed selective efficacy against coronaviruses 229E and OC43. mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety were particularly effective against human coronavirus 229E (HCoV-229E). mdpi.com

HIV: Piperidine-4-carboxamide derivatives have been designed as C-C chemokine receptor type 5 (CCR5) inhibitors to block HIV-1 entry. nih.gov Compounds 16g and 16i showed potent antiviral activity in an HIV-1 single-cycle assay with IC₅₀ values of 73.01 nM and 94.10 nM, respectively. nih.gov

Other Viruses: Sulfonamide derivatives of pyrimido[5,4-c]quinoline have shown high activity against influenza viruses. mdpi.com Other pyrimidine derivatives have demonstrated impressive antiviral effects against Herpes Simplex Virus type 1 (HSV-1) and Coxsackie virus B4. mdpi.com

Table 2: Antiviral Activity of 4-Aminopyrimidine-5-carboxamide and Related Derivatives

| Compound/Derivative Class | Target Virus(es) | Potency (IC50/EC50) | Reference(s) |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Exhibited remarkable efficacy. | mdpi.com |

| Piperidine-4-carboxamide derivatives (16g, 16i) | HIV-1 | 73.01 nM and 94.10 nM | nih.gov |

| 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Poxvirus, Influenza, Measles, RSV, etc. | 0.2 to 4 µg/ml | nih.gov |

| Quinoline-substituted sulfonamide (60) | Influenza viruses (H9N2) | Showed high activity. | mdpi.com |

Anticancer Activity Studies

The anticancer potential of 4-aminopyrimidine-5-carboxamide derivatives is one of the most extensively studied areas, with demonstrated efficacy against a wide range of cancer cell lines.

Broad Antiproliferative Activity: Derivatives have shown cytotoxicity against numerous cancer cell lines, including those from breast, colon, leukemia, lung, and melanoma cancers. nih.govmdpi.com For example, N-substituted 1H-indole-2-carboxamides were assessed against HCT-116 (colon), MCF-7 (breast), and K-562 (leukemia) cell lines, with several compounds showing sub-micromolar IC50 values against K-562 cells. nih.gov Thiazolo[4,5-d]pyrimidine derivatives were particularly effective against renal cancer cell lines. mdpi.com

Selective Cytotoxicity: An important finding is the selectivity of these compounds, which often show significantly higher potency against cancer cells compared to normal cells. Carboxamide derivatives exhibited selectivity indices (SIs) as high as 303 when comparing their effect on leukemia cells versus normal fibroblasts. nih.gov Similarly, novel pyrimidopyrimidines showed high cytotoxic activities against cancer cells while demonstrating good safety profiles on normal human lung fibroblasts. nih.gov

Mechanism of Action: The anticancer effects are often mediated through the inhibition of critical signaling pathways involved in cell growth and survival, such as those regulated by EGFR, VEGFR, and Aurora kinases. nih.govnih.gov For instance, 4-aminopyrimidine-5-carboxaldehyde oximes exert their antiproliferative activity by inhibiting VEGFR-2, which leads to cell cycle arrest at the G2/M phase. nih.gov

Table 3: In Vitro Anticancer Efficacy of 4-Aminopyrimidine-5-carboxamide and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Assay | Key Result (IC50/GI50) | Reference(s) |

| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | MTT | 0.33 µM (Compound 12) | nih.gov |

| HCT-116 (Colon) | MTT | 1.01 µM (Compound 10) | nih.gov | |

| Thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast) | Cytotoxicity Assay | Evaluated for antiproliferative activity. | nih.gov |

| Aminopyrimidine derivative (A12) | H1975 (Lung) | Anti-proliferation Assay | 0.086 µM | nih.gov |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (2) | HOP-92 (Lung) | GI50 Assay | 4.56 µM | researchgate.net |

| Thiazolo[4,5-d]pyrimidine derivative (IV) | UO-31 (Renal) | Growth % Assay | -85.59% Growth | mdpi.com |

| 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) | Various cancer cells | Proliferation Assay | Significant inhibition via S-phase arrest. | nih.gov |

Anti-inflammatory and Immunomodulatory Activity Studies

Derivatives based on the 4-aminopyrimidine scaffold have shown significant promise as anti-inflammatory and immunomodulatory agents. Inflammation is a key process in many diseases, and modulating the immune response is a critical therapeutic strategy. nih.gov

Enzyme Inhibition: A study of spiropyrimido[4,5-d]pyrimidines, synthesized from 4-aminopyrimidine-5-carbonitriles, revealed potent lipoxygenase (LOX) inhibitory activity, which is comparable to the reference compound octyl gallate. researchgate.net Other tetrahydropyrimidine-2-carboxamides have been investigated as potential cyclooxygenase (COX) inhibitors, with some derivatives suppressing the inflammatory response by over 46%. sid.ir

Immunomodulation: Pyrimidine-5-carboxamide derivatives that inhibit SIKs have been shown to modulate macrophage activity, a key component of the immune system. nih.gov The inhibitor compound 8h significantly increased the production of the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov Peptide derivatives of 4-aminopyridine (B3432731) (a related structure) were found to inhibit the proteolytic activity of matrix metalloproteinases MMP-2 and MMP-9, which are involved in inflammatory processes. bas.bg Furthermore, newly synthesized pyrimidine derivatives demonstrated anti-inflammatory effects by protecting red blood cells from hemolysis in a membrane stabilization assay. nih.gov

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

The transition from in vitro activity to in vivo efficacy is a critical step in the drug discovery process. For derivatives of 4-aminopyrimidine-5-carboxamide, this has been demonstrated in various disease-relevant animal models.

Pharmacodynamic (PD) markers are essential for understanding a drug's mechanism of action and for guiding dose selection in clinical trials. For 4-aminopyrimidine-5-carboxamide derivatives, particularly those targeting protein kinases, PD markers often involve the measurement of downstream signaling pathway components. For instance, in oncology studies, the phosphorylation status of target kinases or their substrates in tumor tissue or surrogate tissues can serve as a valuable biomarker.

In the context of inflammation, the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) can be utilized as pharmacodynamic markers. nih.gov For example, in a mouse model of experimental dry eye, treatment with 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAR), a related purine (B94841) derivative, led to a significant decrease in these inflammatory markers in the conjunctiva. nih.gov Similarly, in studies of 4-aminopyridine derivatives for inflammatory conditions, the inhibition of matrix metalloproteinases (MMP-2 and MMP-9) has been identified as a key mechanism and a potential biomarker. bas.bgresearchgate.net

The therapeutic potential of 4-aminopyrimidine-5-carboxamide derivatives has been investigated in a range of animal models.

Oncology: Certain derivatives have shown promise as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met pathways. nih.govnih.gov One study reported that a 4-aminopyrimidine-5-carbaldehyde (B100492) oxime derivative with potent VEGFR-2 inhibitory activity demonstrated in vivo efficacy. nih.gov Another series of derivatives bearing the 4-aminopyrimidine-5-cabaldehyde oxime scaffold were designed as dual inhibitors of c-Met and VEGFR-2, showing promise for treating a broad spectrum of tumors. nih.gov

Infectious Disease: Derivatives of the related 5-aminopyrazole-4-carboxamide have been investigated for their efficacy against Cryptosporidium parvum, the parasite responsible for cryptosporidiosis. nih.gov In a neonatal mouse model of the disease, lead compounds from this series significantly reduced the parasite burden. nih.gov

Inflammation: The anti-inflammatory properties of 4-aminopyridine derivatives, a structurally related class of compounds, have been evaluated in vivo. In a rat model of immune complex-induced inflammation, a peptide derivative of 4-aminopyridine demonstrated a clear anti-inflammatory effect by preventing or inhibiting the production of antibodies. bas.bgresearchgate.net Furthermore, in a mouse model of burn injury, 4-aminopyridine was shown to accelerate wound healing by attenuating inflammation and apoptosis while promoting angiogenesis. nih.gov

| Compound Class | Disease Area | Animal Model | Key Findings | Reference |

| 4-Aminopyrimidine-5-carbaldehyde oxime | Oncology | Not specified | Potent VEGFR-2 inhibition | nih.gov |

| 4-Aminopyrimidine-5-cabaldehyde oxime | Oncology | Not specified | Dual inhibition of c-Met and VEGFR-2 | nih.gov |

| 5-Aminopyrazole-4-carboxamide | Infectious Disease | Neonatal mouse (Cryptosporidiosis) | Reduction of parasite burden | nih.gov |

| 4-Aminopyridine peptide derivative | Inflammation | Rat (Immune complex-induced) | Anti-inflammatory effect, antibody reduction | bas.bgresearchgate.net |

| 4-Aminopyridine | Inflammation | Mouse (Burn injury) | Accelerated wound healing, reduced inflammation | nih.gov |

In Silico and In Vitro Toxicity Profiling for Early Safety Assessment

Early assessment of potential toxicity is paramount to de-risk drug candidates and prioritize those with the most favorable safety profiles for further development.

Cytotoxicity: The cytotoxic potential of 4-aminopyrimidine-5-carboxamide derivatives is typically evaluated against a panel of cancer cell lines and normal, non-cancerous cells. For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated notable selectivity towards cancer cells over normal fibroblasts. nih.gov Similarly, newly synthesized peptide derivatives of 4-aminopyridine showed no cytotoxicity in WEHI-164 cells. bas.bgresearchgate.net In another study, novel pyrimidine and pyrimidopyrimidine derivatives were designed to have high safety for normal cells. nih.gov

Genotoxicity: Genotoxicity assays, such as the micronucleus test, are employed to assess the potential of a compound to cause genetic damage. A study on resorcylidene aminoguanidine, a compound with a related structural motif, found that it did not induce any changes in the morphology of exposed human neonatal fibroblasts and did not significantly increase the frequency of micronuclei, indicating a lack of genotoxic effects at the tested concentrations. nih.gov

| Compound/Derivative | Cell Line(s) | Assay | Result | Reference |

| N-substituted 1H-indole-2-carboxamides | Cancer cell lines, normal fibroblasts | MTT assay | Selective cytotoxicity towards cancer cells | nih.gov |

| 4-Aminopyridine peptide derivatives | WEHI-164 | Cytotoxicity test | No cytotoxicity observed | bas.bgresearchgate.net |

| Resorcylidene aminoguanidine | Human neonatal fibroblasts (B-HNF-1) | Micronucleus test | No genotoxic effects | nih.gov |

To identify potential side effects, it is crucial to screen compounds against a broad panel of kinases and other relevant biological targets. This helps to understand the selectivity of the compound and predict potential off-target liabilities. For example, a 4-aminopyrimidine-5-carbaldehyde oxime derivative was subjected to kinase profiling to assess its selectivity. nih.gov

Cardiotoxicity and hepatotoxicity are major reasons for drug attrition. Early in vitro screening at the cellular level is therefore critical. While specific data for 4-aminopyrimidine-5-carboxamide derivatives is not extensively detailed in the provided search results, standard assays would include assessing the effect of the compounds on the viability and function of cardiomyocytes and hepatocytes in culture. For example, assays measuring the activity of enzymes like lactate (B86563) dehydrogenase (LDH) released from damaged cells or assessing mitochondrial function can provide early indicators of potential toxicity.

Bioavailability and Metabolism Studies (focused on understanding pathways)

The bioavailability and metabolic profile of a drug candidate are critical determinants of its potential for in-vivo efficacy and safety. For derivatives of 4-aminopyrimidine-5-carboxamide, these studies are essential to understand how structural modifications influence their absorption, distribution, metabolism, and excretion (ADME) properties. Initial research into some STAT6 inhibitors based on similar scaffolds indicated that poor metabolic stability and limited cell permeability were significant hurdles, leading to diminished in-vivo activity. nih.gov

Metabolic Stability and Metabolite Identification

Metabolic stability, often assessed in vitro using liver microsomes or hepatocytes, provides an early indication of a compound's persistence in the body. While specific metabolite identification for the parent 4-aminopyrimidine-5-carboxamide is not extensively detailed in publicly available literature, studies on its derivatives offer insights into their metabolic pathways.

One notable derivative, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612), has been a focus of such investigations. Research has shown that this compound exhibits an oral bioavailability of 25% in mice, suggesting a degree of metabolic susceptibility or incomplete absorption. nih.gov The specific metabolites formed during its biotransformation, however, are not extensively characterized in the available research.

Another line of research stemming from the 4-aminopyrimidine-5-carboxamide scaffold led to the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives. One such compound, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722), was optimized from the initial pyrimidine series. researchgate.net While detailed metabolite structures are not provided, the progression from the aminopyrimidine-carboxamide series to this fused bicyclic pyrimidine suggests that metabolic stability was a key consideration in its design.

A patent for new TRPA1 antagonists mentions the synthesis of compounds from 4-aminopyrimidine-5-carboxamide and discusses the potential for improving metabolic stability through isotopic labeling. longdom.orguj.edu.pl This suggests that the parent compound itself may be subject to metabolic breakdown, and that strategies to mitigate this are considered in the development of its derivatives.

Table 1: Bioavailability Data for a 4-Aminopyrimidine-5-carboxamide Derivative

| Compound Name (Alias) | Oral Bioavailability (%) | Species |

| 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (YM-341619, AS1617612) | 25 | Mouse |

Data sourced from a study on potent and orally bioavailable STAT6 inhibitors. nih.gov

Enzyme Induction/Inhibition Profiles

The potential for a drug candidate to interact with cytochrome P450 (CYP) enzymes is a critical aspect of its preclinical evaluation. Such interactions can lead to drug-drug interactions, altering the clearance and efficacy of co-administered therapies.

Studies on derivatives of 4-aminopyrimidine-5-carboxamide have explored their effects on key CYP isoforms. For the 7H-pyrrolo[2,3-d]pyrimidine derivative, AS1810722, it was noted to have a "good CYP3A4 inhibition profile". researchgate.netnih.gov This qualitative description suggests that its interaction with this major drug-metabolizing enzyme was considered acceptable during its development, although specific IC50 values are not provided in the primary literature.

Further investigation into a series of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives, which includes YM-341619, revealed their potent STAT6 inhibitory activity. nih.gov While the primary focus of this research was on STAT6 inhibition, the characterization of their in vivo bioavailability points towards the importance of their metabolic profiles, which are intrinsically linked to CYP enzyme activity.

Table 2: Cytochrome P450 Inhibition Profile for a 4-Aminopyrimidine-5-carboxamide Derivative

| Compound Name (Alias) | CYP Isoform | Inhibition Profile |

| 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722) | CYP3A4 | Good |

Information based on the characterization of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as STAT6 inhibitors. researchgate.netnih.gov

Advanced Computational Chemistry and Cheminformatics Applied to 4 Aminopyrimidine 5 Carboxamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a particularly powerful and widely used method for studying molecules of pharmaceutical interest, including pyrimidine (B1678525) derivatives. researchgate.netsamipubco.com

By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the 4-aminopyrimidine-5-carboxamide molecule. Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. samipubco.com The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. samipubco.com

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. researchgate.netrsc.org These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is invaluable for predicting sites of hydrogen bonding, halogen bonding, and other noncovalent interactions that are crucial for ligand-receptor binding. rsc.org Natural Bond Orbital (NBO) analysis can also be performed to quantify the stability arising from intramolecular charge transfer interactions. acs.org

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Calculation Method | Significance |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP functional) | Indicates electron-donating capability; relates to reactivity with electrophiles. samipubco.com |

| LUMO Energy | DFT (e.g., B3LYP functional) | Indicates electron-accepting capability; relates to reactivity with nucleophiles. samipubco.com |

| HOMO-LUMO Gap | DFT | A larger gap suggests higher kinetic stability and lower chemical reactivity. samipubco.com |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for noncovalent interactions. researchgate.netrsc.org |

| Mulliken Atomic Charges | DFT | Provides a quantitative measure of the partial charge on each atom in the molecule. researchgate.net |

This table is interactive. Click on the headers to learn more about each descriptor.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how 4-aminopyrimidine-5-carboxamide and its analogs may function as therapeutic agents, it is essential to model their interactions with biological targets, typically proteins such as enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are the two primary computational tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the target's binding site and scoring them based on a force field that approximates the binding energy. Docking studies have been successfully used to identify 4-aminopyrimidine (B60600) analogs as potent inhibitors for targets like the PI3K/Akt/mTOR pathway and to rationalize the selectivity of related scaffolds for specific kinases like JAK1 over JAK2. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for every atom in the system over time, typically nanoseconds to microseconds. utupub.fimdpi.com This allows researchers to assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA). nih.gov Key metrics such as the root-mean-square deviation (RMSD) of atomic positions are monitored to confirm that the simulation has reached equilibrium and that the ligand remains stably bound. rjeid.commdpi.com

Table 2: Application of Molecular Simulations to Pyrimidine Derivatives

| Technique | Objective | Key Findings/Outputs | Relevant Targets for Pyrimidine Scaffolds |

|---|---|---|---|

| Molecular Docking | Predict binding pose and affinity. | Binding score, key amino acid interactions, identification of H-bonds. nih.gov | Dihydrofolate reductase (DHFR) nih.gov, Janus Kinase (JAK) nih.gov, p70S6K/Akt nih.gov, KRAS-G12D nih.gov |

| Molecular Dynamics (MD) | Assess stability of ligand-protein complex. | RMSD, RMSF, binding free energy (MM/GBSA), dynamic interaction patterns. nih.govrjeid.com | Acetylcholinesterase (AChE) nih.gov, G-quadruplex DNA rjeid.com, sirtuins mdpi.com |

This table provides an overview of how different simulation techniques are applied. Data is compiled from studies on various pyrimidine analogs.

Virtual Screening Methodologies for Novel 4-Aminopyrimidine-5-carboxamide Scaffolds

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. This approach significantly reduces the time and cost associated with identifying novel lead compounds. For a core structure like 4-aminopyrimidine-5-carboxamide, VS can be employed to find new derivatives with potential biological activity.

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, docking can be used to screen massive compound databases (from thousands to billions of molecules). nih.gov Each compound in the library is docked into the target's binding site, and the top-scoring molecules are selected for experimental testing. This method was effectively used to screen the NCI diversity set to identify novel non-folate inhibitors of AICAR transformylase, a target structurally related to the carboxamide scaffold. nih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a known receptor structure, VS can be performed using information from molecules known to be active. mdpi.com

Pharmacophore Screening: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to search compound libraries for molecules that match these features. mdpi.com